molecular formula C9H14ClNO2 B2559641 3-[2-Hydroxy-1-(methylamino)ethyl]phenol;hydrochloride CAS No. 1184270-78-7

3-[2-Hydroxy-1-(methylamino)ethyl]phenol;hydrochloride

Cat. No.: B2559641
CAS No.: 1184270-78-7
M. Wt: 203.67
InChI Key: KAXNLVBKTOSAGL-UHFFFAOYSA-N
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Description

3-[2-Hydroxy-1-(methylamino)ethyl]phenol;hydrochloride is a chemical compound with the molecular formula C9H13NO2·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its phenolic structure, which includes a hydroxyl group and a methylamino group attached to an ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Hydroxy-1-(methylamino)ethyl]phenol;hydrochloride typically involves the reaction of 3-hydroxyphenylacetone with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[2-Hydroxy-1-(methylamino)ethyl]phenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

3-[2-Hydroxy-1-(methylamino)ethyl]phenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-Hydroxy-1-(methylamino)ethyl]phenol;hydrochloride involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways. For example, it may interact with adrenergic receptors, leading to changes in intracellular calcium levels and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-Hydroxy-1-(methylamino)ethyl]phenol
  • 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol
  • 3-(Dimethylamino)propiophenone hydrochloride

Uniqueness

3-[2-Hydroxy-1-(methylamino)ethyl]phenol;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenolic hydroxyl group and methylamino substituent allow for diverse chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-[2-hydroxy-1-(methylamino)ethyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-10-9(6-11)7-3-2-4-8(12)5-7;/h2-5,9-12H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXNLVBKTOSAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C1=CC(=CC=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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